Dexamethasone pivalate is a synthetic corticosteroid derived from dexamethasone, a widely used anti-inflammatory and immunosuppressive agent. It is characterized by the addition of a pivalate group, which enhances its solubility and stability compared to its parent compound. This modification allows for improved pharmacokinetic properties, making dexamethasone pivalate particularly useful in various therapeutic applications.
Dexamethasone pivalate is synthesized from dexamethasone through esterification with pivalic acid. It is commercially available as a reference standard for analytical methods and is utilized in pharmaceutical formulations.
Dexamethasone pivalate belongs to the class of corticosteroids, specifically categorized as a glucocorticoid. It exerts anti-inflammatory effects by modulating immune responses and inhibiting the release of inflammatory mediators.
The synthesis of dexamethasone pivalate typically involves the reaction of dexamethasone with pivalic anhydride or pivalic acid in the presence of a catalyst such as pyridine or triethylamine. This reaction results in the formation of the ester bond between the hydroxyl group of dexamethasone and the carboxylic acid moiety of pivalic acid.
The reaction can be represented as follows:
The reaction conditions, including temperature and reaction time, are optimized to maximize yield and purity. Typically, the reaction is carried out under reflux conditions for several hours followed by purification steps such as crystallization or chromatography to isolate the final product.
Dexamethasone pivalate has a molecular formula of and features a complex steroidal backbone typical of corticosteroids. The addition of the pivalate group modifies its structure, enhancing lipophilicity.
The three-dimensional structure can be visualized using molecular modeling software, illustrating the spatial arrangement of atoms and functional groups that contribute to its biological activity.
Dexamethasone pivalate can undergo various chemical reactions typical for esters, including hydrolysis, transesterification, and oxidation. Hydrolysis in aqueous environments can regenerate dexamethasone and pivalic acid:
The stability of dexamethasone pivalate under different conditions (e.g., temperature, pH) is crucial for its storage and application in pharmaceuticals. Analytical methods such as high-performance liquid chromatography are employed to monitor these reactions and assess product purity.
Dexamethasone pivalate acts primarily by binding to glucocorticoid receptors in target cells, leading to modulation of gene expression. This interaction results in decreased synthesis of pro-inflammatory cytokines and upregulation of anti-inflammatory proteins.
Research indicates that dexamethasone derivatives exhibit varying affinities for glucocorticoid receptors, influencing their efficacy and side effect profiles. The pharmacological effects include:
Relevant analyses such as nuclear magnetic resonance spectroscopy provide insights into the structural integrity and purity of dexamethasone pivalate.
Dexamethasone pivalate is utilized in various scientific and clinical applications:
Dexamethasone pivalate (systematic name: [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate) is a synthetic corticosteroid ester with the molecular formula C27H37FO6 and molecular weight of 476.58 g/mol [6] [7]. Its chemical structure features the characteristic corticosteroid tetracyclic ring system (three cyclohexane rings designated as A, B, and C, and one cyclopentane ring D), with distinctive modifications including:
The pivalate moiety (C5H9O2) consists of a tertiary carbon center bonded to three methyl groups, creating a highly sterically hindered, bulky aliphatic ester. This structural feature significantly enhances the molecule's lipophilicity compared to unmodified dexamethasone or its phosphate ester counterparts [3] [9]. The esterification at C21 stabilizes the alcohol functionality against metabolic oxidation while maintaining the essential glucocorticoid pharmacophore required for receptor binding.
Table 1: Fundamental Chemical Identifiers of Dexamethasone Pivalate
Property | Identifier |
---|---|
CAS Registry Number | 1926-94-9 |
Systematic Name | [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
Molecular Formula | C27H37FO6 |
Molecular Weight | 476.58 g/mol |
EINECS Number | 217-659-7 |
Canonical SMILES | O=C1C=C[C@@]2(C)C(CC[C@]3([H])[C@]2(F)C@@(O)C[C@@]4(C)[C@@]3([H])CC@([H])[C@]4(O)C(COC(C(C)(C)C)=O)=O |
Corticosteroid esters are strategically designed to optimize pharmacokinetic properties while preserving the biological activity of the parent steroid. The esterification of dexamethasone at the C21 position produces derivatives with markedly different physicochemical and biological properties:
Receptor binding studies demonstrate that esterification at C21 generally preserves affinity for glucocorticoid receptors, though the binding efficiency correlates with enzymatic hydrolysis rates. Tixocortol pivalate (a structurally related corticosteroid ester) exhibits 16% of dexamethasone's receptor affinity in mouse thymocytes, confirming that pivalate esters retain significant receptor engagement capacity [3].
Table 2: Comparative Pharmacotechnical Properties of Dexamethasone Esters
Property | Dexamethasone Pivalate | Dexamethasone Phosphate | Dexamethasone Sulfate |
---|---|---|---|
Water Solubility | Low | High | Moderate |
Lipophilicity | High | Low | Low-Moderate |
Bioactivation Rate | Slow hydrolysis | Rapid hydrolysis | Minimal hydrolysis |
Urinary Excretion (Unchanged) | Low | Low (~9% as free) | High (~60% unchanged) |
ACTH Suppression | Significant | Prolonged (>24h) | Negligible |
Primary Application | Local/depot therapy | Systemic (oral/IV) | Limited clinical utility |
Dexamethasone pivalate possesses seven chiral centers (C8, C9, C10, C13, C14, C16, C17) with defined absolute configurations critical for biological activity. The active pharmaceutical ingredient exists predominantly as the (8S,9R,10S,11S,13S,14S,16R,17R)-stereoisomer [7]. Key stereochemical features include:
Molecular dynamics simulations indicate the pivaloyl group exhibits restricted rotation due to steric congestion from the three methyl groups. Despite this, the ester linkage retains sufficient flexibility to adopt conformations accommodating both hydrophobic environments (e.g., lipid bilayers) and aqueous enzymatic cleavage sites.
Solid-state NMR (SSNMR) spectroscopy provides atomic-level insights into the molecular packing and dynamics of corticosteroid crystals. Dexamethasone pivalate's 13C cross-polarization magic angle spinning (CP-MAS) NMR spectrum reveals distinct chemical shift anisotropy (CSA) patterns and relaxation behaviors across its structure [2] [5]:
Table 3: Solid-State 13C NMR Parameters of Dexamethasone Pivalate
Carbon Site | Group Type | δiso (ppm) | Δσ (ppm) | η | T1 (s) | τc (s) |
---|---|---|---|---|---|---|
C3 | Ring A ketone | 211.5 | 250 | 0.92 | 175 | 2.3 × 10-4 |
C21 | Ester carbonyl | 175.8 | 195 | 0.85 | 120 | 1.8 × 10-4 |
C11 | β-Hydroxyl | 78.2 | 110 | 0.25 | 160 | 3.1 × 10-4 |
C17 | α-Hydroxyl ketone | 82.4 | 95 | 0.28 | 45 | 8.7 × 10-5 |
C12 | Methylene | 32.5 | 65 | 0.45 | 1.2 | 3.5 × 10-8 |
Pivalate CH3 | Methyl | 27.1 | 40 | 0.15 | 0.8 | 2.1 × 10-8 |
These SSNMR findings collectively demonstrate that dexamethasone pivalate adopts a tightly packed crystalline structure with anisotropic mobility gradients. The rigid polycyclic core provides structural integrity necessary for receptor recognition, while the dynamically active pivalate group facilitates crystal lattice incorporation and likely influences dissolution behavior. This structural-dynamic profile correlates with its pharmacological performance as a depot corticosteroid, where controlled release from the crystalline state prolongs therapeutic action [2] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7